7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

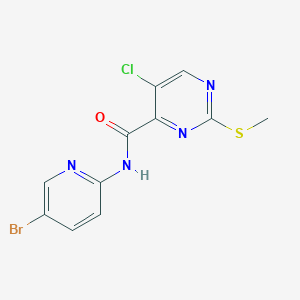

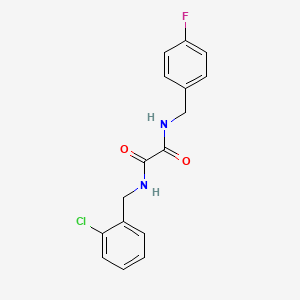

“7-Bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline” is a complex chemical compound utilized in diverse scientific research . It exhibits unique properties and finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis . The molecular formula of this compound is C10H4BrCl2F2N and it has a molecular weight of 326.95 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 . This code provides a specific textual identifier for the compound, which can be used to generate its structural formula.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .

Wissenschaftliche Forschungsanwendungen

Photochromic Compounds Synthesis

The Duff formylation of halogenated hydroxyquinolines has led to advancements in the synthesis of photochromic compounds. Specifically, the synthesis of spiropyrans and spirooxazines through the condensation of halogenated quinolines with 2-methyleneindolines or 3H-indolium halides highlights the importance of halogenated quinolines in the development of materials with significant photochromic properties. These materials exhibit thermal and photo-induced isomerization, showcasing their potential in applications like smart windows, photoresponsive coatings, and information storage systems (Voloshin et al., 2008).

Antitumor Activity

Halogenated quinolines have been utilized in the synthesis of compounds with notable antitumor activity. A method for synthesizing fluoromethyl-containing analogs of antitumor alkaloid luotonin A demonstrates the role of these compounds in inhibiting DNA-topoisomerase I and inducing apoptosis in cultured tumor cells. This highlights the potential of halogenated quinolines in the development of new anticancer drugs (Golubev et al., 2010).

Synthetic Methodologies

The development of synthetic methodologies involving halogenated quinolines is a significant area of research. For example, the synthesis of key intermediates in PI3K/mTOR inhibitors demonstrates the utility of these compounds in the preparation of pharmacologically active molecules. This research underpins the broader applications of halogenated quinolines in medicinal chemistry and drug development (Lei et al., 2015).

Electronic Structure and Reactivity

The electronic structure and reactivity of halogenated quinolines have been assessed through computational methods, offering insights into their behavior in various chemical reactions. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in catalysis, materials science, and synthetic organic chemistry (Schöneboom et al., 2003).

Luminescence and Magnetic Properties

Halogenated quinolines have been investigated for their luminescence and magnetic properties. Research into phenoxido-bridged complexes encapsulated by quinoline derivatives has revealed potential applications in the fields of molecular magnets, magnetic refrigeration, and luminescent materials. Such studies contribute to the development of functional materials with novel physical properties (Wang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2F2N/c1-3-7(12)4-2-5(14)6(11)8(15)9(4)16-10(3)13/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNMMSBVRAABSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)

![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)

![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)

![3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2598745.png)